

Spectroscopic Analysis of 2-Chloro-4,6-dinitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,6-dinitroaniline

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4,6-dinitroaniline**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for **2-Chloro-4,6-dinitroaniline** is summarized in the tables below, providing a quick reference for researchers.

Table 1: ^1H NMR Spectroscopic Data for 2-Chloro-4,6-dinitroaniline

Chemical Shift (ppm)	Multiplicity	Assignment
8.770	Singlet	H-3
8.429	Singlet	H-5
8.27	Broad Singlet	-NH ₂

Solvent: DMSO-d₆, Frequency: 400 MHz[[1](#)]

Table 2: ^{13}C NMR Spectroscopic Data for 2-Chloro-4,6-dinitroaniline

A publicly available, fully assigned ^{13}C NMR spectrum for **2-Chloro-4,6-dinitroaniline** is not readily available. However, based on the analysis of structurally similar compounds, the aromatic carbons are expected to appear in the range of 110-150 ppm. The carbon atom attached to the chlorine (C-2) and the carbons bearing the nitro groups (C-4 and C-6) are expected to be the most deshielded.

Table 3: IR Spectroscopic Data for 2-Chloro-4,6-dinitroaniline

Detailed IR peak assignments for **2-Chloro-4,6-dinitroaniline** are not available in the public domain. However, the spectrum is expected to show characteristic absorption bands for the following functional groups:

Functional Group	Expected Wavenumber (cm^{-1})
N-H Stretching (Aniline)	3300 - 3500
Aromatic C-H Stretching	3000 - 3100
Asymmetric NO_2 Stretching	1500 - 1550
Symmetric NO_2 Stretching	1335 - 1385
C=C Stretching (Aromatic)	1450 - 1600
C-N Stretching	1250 - 1350
C-Cl Stretching	600 - 800

Table 4: Mass Spectrometry Data for 2-Chloro-4,6-dinitroaniline

m/z	Relative Intensity (%)	Proposed Fragment
217	100.0	[M] ⁺
187	32.5	[M - NO] ⁺
171	10.8	[M - NO ₂] ⁺
141	19.6	[M - NO ₂ - H] ⁺
125	56.1	[C ₅ H ₂ CIN ₂ O] ⁺
90	37.4	[C ₅ H ₂ CINO] ⁺

Ionization Method: Electron Ionization (EI)[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **2-Chloro-4,6-dinitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton environments of **2-Chloro-4,6-dinitroaniline**.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of **2-Chloro-4,6-dinitroaniline** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.
- Data Acquisition:
 - ¹H NMR: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width

of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

- ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer acquisition time are typically required.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Chloro-4,6-dinitroaniline**.

Methodology:

- Sample Preparation: The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Data Acquisition: The IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

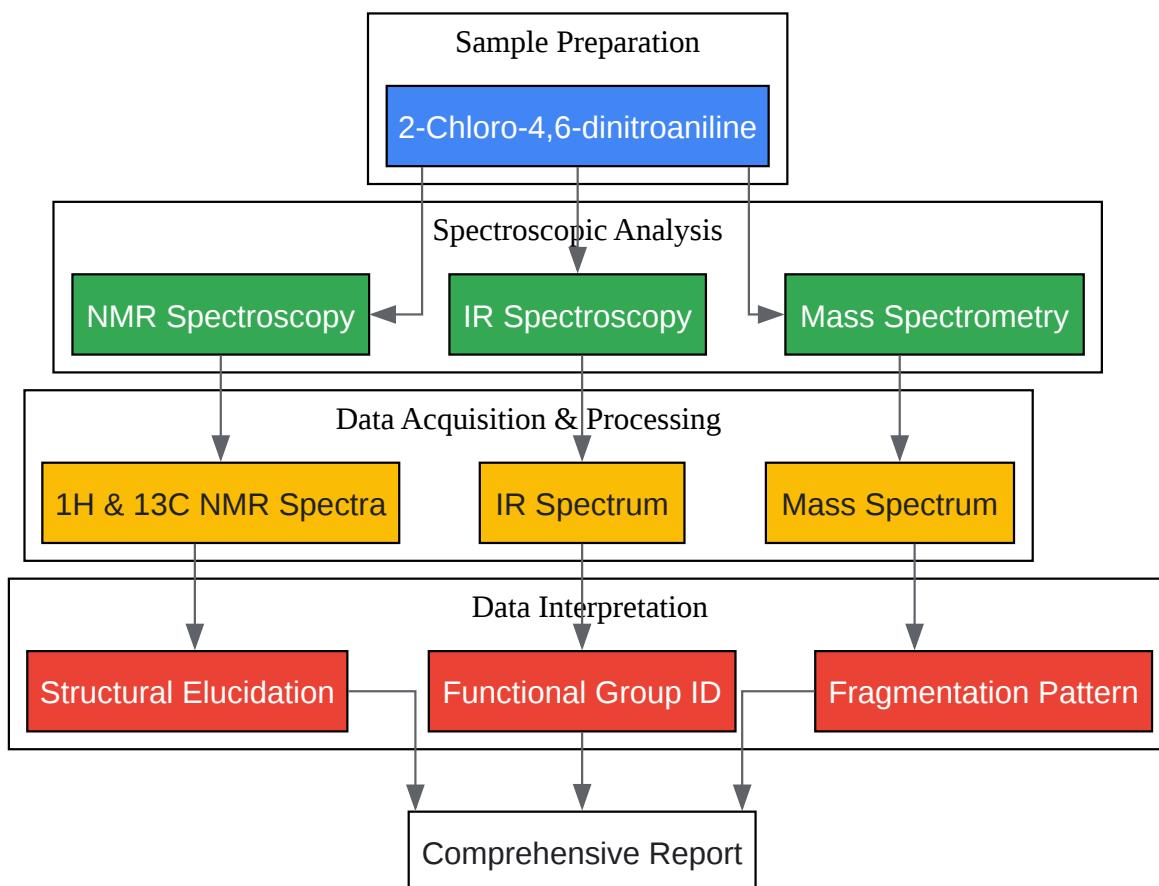
Objective: To determine the molecular weight and fragmentation pattern of **2-Chloro-4,6-dinitroaniline**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.
- Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to provide information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Chloro-4,6-dinitroaniline**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]

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